Degrasyn (WP1130): A Technical Guide to its Function as a Deubiquitinase Inhibitor in Cancer Research
Degrasyn (WP1130): A Technical Guide to its Function as a Deubiquitinase Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degrasyn, also known as WP1130, has emerged as a significant small molecule inhibitor in the field of cancer research, primarily through its function as a deubiquitinase (DUB) inhibitor. This technical guide provides a comprehensive overview of Degrasyn, detailing its mechanism of action, inhibitory profile, and its effects on various cancer models. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and further investigate the therapeutic potential of this compound.
Degrasyn was initially developed as a derivative of the JAK2 inhibitor AG490.[1][2] However, subsequent research revealed its potent activity as a broad-spectrum, yet partially selective, DUB inhibitor.[1][3] This discovery has shifted the focus of its investigation towards its role in modulating the ubiquitin-proteasome system, a critical pathway in cancer cell survival and proliferation.
Mechanism of Action
Degrasyn exerts its anti-cancer effects by inhibiting specific deubiquitinases, leading to the accumulation of polyubiquitinated proteins and subsequently inducing cell stress and apoptosis.[1][2] Unlike proteasome inhibitors such as bortezomib, Degrasyn does not directly inhibit the 20S proteasome.[1] Instead, it targets the enzymes responsible for removing ubiquitin chains from proteins, thereby marking them for proteasomal degradation.
The primary DUBs inhibited by Degrasyn include:
-
USP9x: A deubiquitinase that plays a crucial role in stabilizing several oncoproteins, including Mcl-1 and c-Myc.[1][4]
-
USP5: Involved in the recycling of ubiquitin, its inhibition leads to an accumulation of free polyubiquitin chains and can stabilize tumor suppressors like p53.[1][5]
-
USP14: A proteasome-associated DUB that can trim ubiquitin chains on substrates prior to their degradation.[1]
-
UCHL1 (PGP9.5): Overexpressed in several cancers and contributes to tumor progression.[3]
-
UCH37: A component of the 26S proteasome that deubiquitinates substrates.[1]
By inhibiting these DUBs, Degrasyn disrupts the delicate balance of protein ubiquitination, leading to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and the upregulation or stabilization of pro-apoptotic proteins (e.g., p53).[1][2] This ultimately culminates in the induction of apoptosis in cancer cells.
Quantitative Data: Inhibitory Profile of Degrasyn
The following tables summarize the quantitative data regarding the inhibitory activity of Degrasyn against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) | Citation(s) |
| K562 | Chronic Myelogenous Leukemia | ~1.8 - 2.4 | [3][6] |
| BV173 | B-cell Leukemia | ~0.5 - 2.5 | [3] |
| MM.1S | Multiple Myeloma | ~1.2 | [6] |
| U-266 | Multiple Myeloma | ~1.3 | [6] |
| A-375 | Melanoma | ~1.7 | [6] |
| Z138 | Mantle Cell Lymphoma | ~1.0 | [2] |
| PANC-1 | Pancreatic Cancer | ~1-5 | [7] |
| BxPC-3 | Pancreatic Cancer | ~1-5 | [7] |
| Myeloid/Lymphoid Tumors | Various Hematological | ~0.5 - 2.5 | [6] |
| Normal CD34+ precursors | Normal Hematopoietic Cells | ~5 - 10 | [6] |
| Dermal Fibroblasts | Normal Fibroblast Cells | ~5 - 10 | [6] |
| Endothelial Cells | Normal Endothelial Cells | ~5 - 10 | [6] |
Table 1: IC50 values of Degrasyn (WP1130) in various cancer and normal cell lines.
| DUB Target | Inhibition | Citation(s) |
| USP9x | Yes | [1][2][3] |
| USP5 | Yes | [1][2][3] |
| USP14 | Yes | [1][2][3] |
| UCH-L1 | Yes | [3] |
| UCH37 | Yes | [1][2][3] |
| UCH-L3 | No | [3] |
Table 2: Deubiquitinase inhibitory spectrum of Degrasyn (WP1130).
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Degrasyn and a typical experimental workflow for its evaluation.
Caption: Degrasyn's mechanism of action targeting multiple deubiquitinases.
Caption: A typical experimental workflow for evaluating Degrasyn's efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effect of Degrasyn on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Degrasyn (WP1130) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Degrasyn in complete medium. Remove the medium from the wells and add 100 µL of the Degrasyn dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of Degrasyn concentration and determine the IC50 value using appropriate software.
Analysis of Protein Expression (Western Blotting)
This protocol is used to detect changes in the levels of specific proteins (e.g., Mcl-1, p53, cleaved PARP) following Degrasyn treatment.
Materials:
-
Cells treated with Degrasyn
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-p53, anti-cleaved PARP, anti-ubiquitin, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Degrasyn, wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative changes in protein expression.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the ability of Degrasyn to directly inhibit the activity of purified DUBs.
Materials:
-
Purified recombinant DUB enzymes (e.g., USP9x, USP5)
-
Degrasyn (WP1130)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
96-well black plates
-
Fluorometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare dilutions of the DUB enzyme and Degrasyn in DUB assay buffer.
-
Pre-incubation: In a 96-well plate, add the DUB enzyme and varying concentrations of Degrasyn. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., NEM). Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time plot). Determine the percentage of inhibition for each Degrasyn concentration relative to the vehicle control. Plot the percentage of inhibition against the log of Degrasyn concentration to determine the IC50 value for DUB inhibition.
Immunoprecipitation of Ubiquitinated Proteins
This protocol is used to isolate and detect the accumulation of ubiquitinated forms of specific proteins after Degrasyn treatment.
Materials:
-
Cells treated with Degrasyn and a proteasome inhibitor (e.g., MG132, to allow accumulation of ubiquitinated proteins)
-
Lysis buffer containing DUB inhibitors (e.g., NEM)
-
Primary antibody against the protein of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells in a buffer that preserves ubiquitination.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Clinical Status
As of the latest available information, Degrasyn (WP1130) is in the preclinical stage of development. There are no registered clinical trials for Degrasyn listed in major clinical trial registries. The research to date has focused on its in vitro and in vivo efficacy in animal models of various cancers.[8] Further investigation is required to determine its safety and efficacy in humans before it can proceed to clinical trials.
Conclusion
Degrasyn (WP1130) is a promising anti-cancer agent with a unique mechanism of action as a deubiquitinase inhibitor. Its ability to target multiple DUBs involved in key cancer survival pathways provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of Degrasyn in various cancer contexts. Future studies should focus on elucidating its detailed in vivo pharmacology and toxicology to pave the way for potential clinical evaluation.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase inhibitor degrasyn suppresses metastasis by targeting USP5‐WT1‐E‐cadherin signalling pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degrasyn potentiates the antitumor effects of bortezomib in Mantle cell lymphoma cells in vitro and in vivo: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
